1-(Piperidin-3-yl)pyrrolidin-3-ol
Description
1-(Piperidin-3-yl)pyrrolidin-3-ol (CAS: 1220023-43-7) is a bicyclic amine containing a piperidine and pyrrolidine ring fused via their nitrogen atoms. Its molecular formula is C₉H₁₈N₂O, with a molecular weight of 170.25 g/mol (dihydrochloride form: 243.16 g/mol) . It is commercially available as a dihydrochloride salt and is used in drug discovery for targeting central nervous system (CNS) receptors or enzymes .
Properties
Molecular Formula |
C9H18N2O |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1-piperidin-3-ylpyrrolidin-3-ol |
InChI |
InChI=1S/C9H18N2O/c12-9-3-5-11(7-9)8-2-1-4-10-6-8/h8-10,12H,1-7H2 |
InChI Key |
GBYDJCQCUOZKCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)N2CCC(C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperidin-3-yl)pyrrolidin-3-ol typically involves the condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran, followed by catalytic hydrogenation. The hydrogenation step is often performed using palladium on carbon (Pd/C) as a catalyst in the presence of hydrochloric acid (HCl) to ensure complete conversion . This method is advantageous due to its scalability and the availability of starting materials.
Industrial Production Methods: Industrial production of 1-(Piperidin-3-yl)pyrrolidin-3-ol may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 1-(Piperidin-3-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as Pd/C.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the piperidine or pyrrolidine rings.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with Pd/C catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces fully saturated compounds.
Scientific Research Applications
1-(Piperidin-3-yl)pyrrolidin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 1-(Piperidin-3-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Analogues with Piperidine/Pyrrolidine Backbones
The following compounds share the piperidine-pyrrolidine scaffold but differ in substituents or ring modifications:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 1-(Piperidin-3-yl)pyrrolidin-3-ol | 1220023-43-7 | C₉H₁₈N₂O | 170.25 | Parent compound, bicyclic amine |
| 1-(Pyrrolidin-3-yl)piperidin-4-ol | 1220023-45-9 | C₉H₁₈N₂O | 170.25 | Reversed ring positions (4-OH) |
| 1-(2-Aminoethyl)pyrrolidin-3-ol | 857637-07-1 | C₆H₁₄N₂O | 130.19 | Aminoethyl substituent, lower MW |
| (3S,5R)-5-(2-Hydroxypropan-2-yl)pyrrolidin-3-ol | - | C₇H₁₆ClNO₂ | 181.66 (HCl salt) | Stereospecific hydroxyalkyl group |
Key Observations :
- Functional Groups: The aminoethyl group in 1-(2-aminoethyl)pyrrolidin-3-ol (MW 130.19) reduces molecular weight and increases hydrophilicity compared to the parent compound (MW 170.25) .
- Stereochemistry : The (3S,5R) configuration in hydroxyalkyl-substituted derivatives enhances stereoselective interactions, critical for enzyme inhibition .
Fluorinated Derivatives
Fluorination is a common strategy to improve metabolic stability and lipophilicity:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Fluorine Substituents |
|---|---|---|---|---|
| 2,2-Difluoro-1-(piperidin-3-yl)ethan-1-ol | - | C₉H₁₄F₅NO₃ | 279.21 | Difluoroethyl group |
| 1-(3-(Trifluoromethyl)phenyl)pyrrolidin-3-ol | - | C₁₁H₁₂F₃NO | 231.22 | Trifluoromethylphenyl substituent |
Key Observations :
- Metabolic Stability : Fluorinated analogs like 2,2-difluoro-1-(piperidin-3-yl)ethan-1-ol exhibit increased resistance to oxidative metabolism due to C-F bonds .
- Lipophilicity : The trifluoromethyl group in 1-(3-(Trifluoromethyl)phenyl)pyrrolidin-3-ol enhances membrane permeability, making it suitable for CNS-targeting drugs .
Pyridine-Containing Derivatives
Pyridine rings introduce aromaticity and hydrogen-bonding capabilities:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Pyridine Substituent |
|---|---|---|---|---|
| 1-(Pyridin-2-yl)piperidin-3-ol | 939986-68-2 | C₁₀H₁₄N₂O | 178.23 | Pyridin-2-yl group |
| 1-(1-(Pyridin-2-yl)ethyl)piperidin-3-ol | 1289385-52-9 | C₁₂H₁₈N₂O | 206.28 | Ethyl-linked pyridine |
Key Observations :
- Aromatic Interactions : The pyridin-2-yl group in 1-(Pyridin-2-yl)piperidin-3-ol facilitates π-π stacking with aromatic residues in protein binding pockets .
- Conformational Flexibility : The ethyl linker in 1-(1-(Pyridin-2-yl)ethyl)piperidin-3-ol allows for adjustable spatial orientation, optimizing target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
